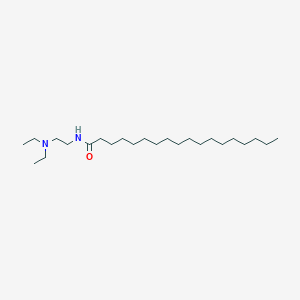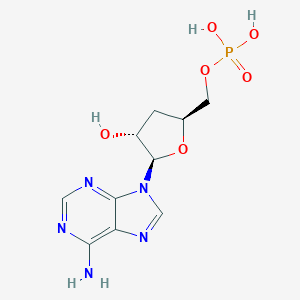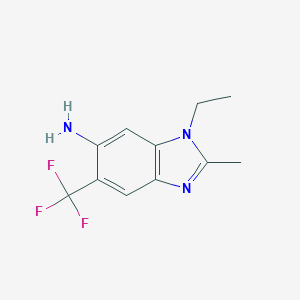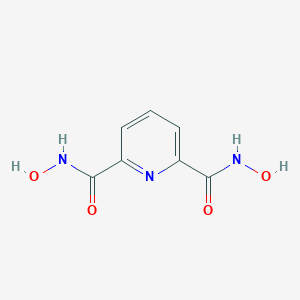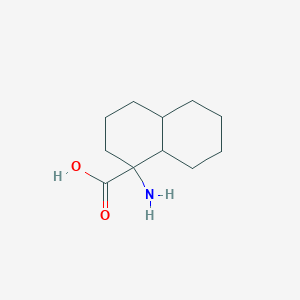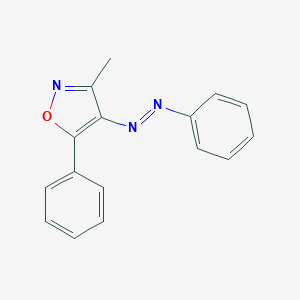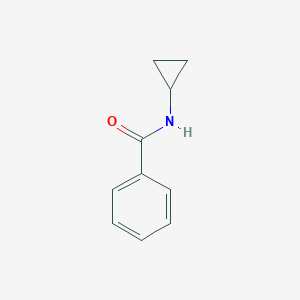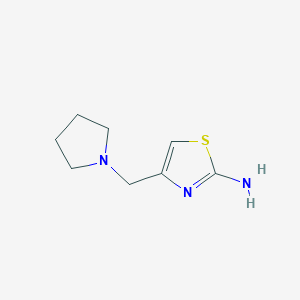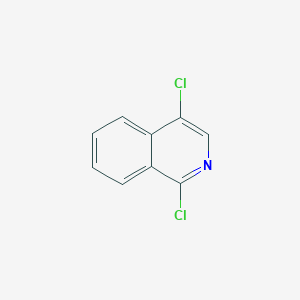
1,4-Dichloroisoquinoline
Übersicht
Beschreibung
1,4-Dichloroisoquinoline is an organic compound with the chemical formula C9H5Cl2N. It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 1 and 4 positions on the isoquinoline ring. This compound is a colorless to pale yellow solid with a distinct odor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Dichloroisoquinoline can be synthesized through various methods. One common synthetic route involves the chlorination of isoquinoline. The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 50-70°C to ensure the selective chlorination at the 1 and 4 positions .
Industrial Production Methods
In industrial settings, the production of this compound often involves a continuous flow process to enhance efficiency and yield. The process includes the chlorination of isoquinoline in a reactor, followed by purification steps such as distillation and recrystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Dichloroisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.
Major Products
Nucleophilic Substitution: Produces substituted isoquinoline derivatives.
Oxidation: Forms quinoline derivatives.
Reduction: Yields dihydroisoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,4-Dichloroisoquinoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and agrochemicals
Wirkmechanismus
The mechanism of action of 1,4-Dichloroisoquinoline involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes or interact with DNA, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets depend on the specific application and the derivatives formed from this compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dichloroisoquinoline
- 1,3-Dichloroisoquinoline
- 1,4-Dibromoisoquinoline
- 1,4-Difluoroisoquinoline
Uniqueness
1,4-Dichloroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to other dichloroisoquinoline derivatives, the 1,4-substitution pattern offers unique opportunities for further functionalization and application in various fields .
Eigenschaften
IUPAC Name |
1,4-dichloroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKHVBZPIURMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348826 | |
| Record name | 1,4-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15298-58-5 | |
| Record name | 1,4-dichloroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route to access 1,4-dichloroisoquinoline?
A1: Researchers have developed a new method to synthesize this compound using readily available phenacyl azides as starting materials []. This one-step approach utilizes Vilsmeier-Haack conditions with bis(trichloromethyl) carbonate (BTC) and N,N-dimethylformaide (DMF) to effectively form the desired isoquinoline structure.
Q2: Why is this compound considered a useful building block in organic synthesis?
A2: The chlorine atoms present in this compound can be selectively substituted with various nucleophiles []. This allows for the introduction of different functional groups at specific positions of the isoquinoline ring system, leading to a diverse range of potentially bioactive compounds. For instance, it can be used to synthesize the important intermediate 1-amino-4-chloroisoquinoline.
Q3: Can you elaborate on the synthesis of 1-aminoisoquinoline from this compound?
A3: Although 1-amino-4-chloroisoquinoline can be synthesized from this compound, direct conversion to 1-aminoisoquinoline is not explicitly described in the provided abstracts []. The synthesis of 1-aminoisoquinoline involves converting this compound to 1-phenoxy-4-chloro derivative and subsequent steps. This highlights the versatility of this compound as a precursor for synthesizing other valuable isoquinoline derivatives.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


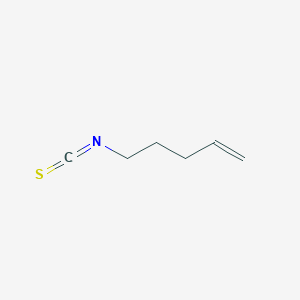
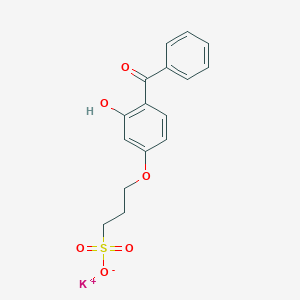
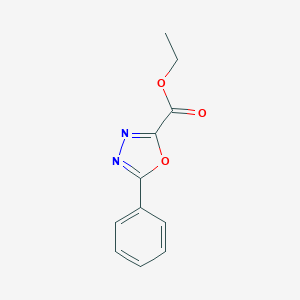
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)
